molecular formula C19H24N2O B1212004 10-Hydroxy Imipramine CAS No. 796-28-1

10-Hydroxy Imipramine

货号: B1212004
CAS 编号: 796-28-1
分子量: 296.4 g/mol
InChI 键: ZSMIJDLRAXUDLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Hydroxy Imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is primarily used to treat depression and enuresis (bedwetting) in children. The hydroxylation of imipramine, catalyzed by the enzyme cytochrome P450 2D6, results in the formation of this compound . This compound retains some pharmacological activity and contributes to the overall therapeutic effects of imipramine.

准备方法

Synthetic Routes and Reaction Conditions: The primary synthetic route for 10-Hydroxy Imipramine involves the hydroxylation of imipramine. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 2D6 . The reaction conditions include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound is generally achieved through biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, allowing for efficient and scalable production of the compound .

化学反应分析

Metabolic Formation via Hydroxylation

10-Hydroxy Imipramine is primarily formed through the hydroxylation of imipramine, catalyzed by the cytochrome P450 enzyme CYP2D6 . This reaction introduces a hydroxyl group (-OH) at the 10th position of the dibenzazepine ring system, yielding the active metabolite.

Key Reaction:

ImipramineCYP2D610 Hydroxy Imipramine\text{Imipramine}\xrightarrow{\text{CYP2D6}}\text{10 Hydroxy Imipramine}

Table 1: Enzymatic Pathways in this compound Formation

EnzymeReaction TypeSubstrateProductKinetic Data (Kₘ)Reference
CYP2D6HydroxylationImipramineThis compoundNot reported

Secondary Metabolic Reactions

After formation, this compound undergoes further biotransformation:

Oxidation

  • Quinone Formation : The hydroxyl group at position 10 can undergo oxidation to form quinone derivatives, a reaction observed in structurally related tricyclic antidepressants . This pathway is mediated by hepatic enzymes, though specific isoforms remain uncharacterized.

Conjugation Reactions

  • Glucuronidation : The hydroxyl group facilitates conjugation with glucuronic acid, enhancing water solubility for renal excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to other hydroxylated tricyclic metabolites:

Table 2: Reactivity Comparison of Hydroxylated Metabolites

CompoundPosition of -OHPrimary ReactionEnzyme InvolvedReference
This compound10Oxidation to quinonesCYP450/UGTs
2-Hydroxyimipramine2GlucuronidationUGTs
10-Hydroxydesipramine10N-demethylationCYP3A4

In Vitro Stability and Degradation

This compound demonstrates pH-dependent stability:

  • Acidic Conditions : Protonation of the tertiary amine group increases solubility but may accelerate degradation.

  • Alkaline Conditions : Dehydroxylation or ring-opening reactions are observed in strongly basic environments .

Interactions with Biological Targets

The hydroxyl group at position 10 modulates interactions with neurotransmitter transporters:

Table 3: Binding Affinity of this compound

TargetBinding Affinity (Kᵢ, nM)Functional EffectReference
Serotonin Transporter1.3–1.4Competitive inhibition
Norepinephrine Transporter20–37Weak inhibition
Muscarinic Receptors46–88Anticholinergic activity

相似化合物的比较

常见问题

Basic Research Questions

Q. What experimental models are commonly used to study the behavioral effects of 10-hydroxy imipramine, and how do researchers control for confounding variables?

  • Answer : Rodent models, such as sucrose preference tests (to assess anhedonia) and open-field behavioral assays, are widely used. For example, in sucrose preference studies, animals are acclimated to a 10% sucrose solution during controlled training sessions, with food/water ad libitum to isolate the drug’s motivational effects . Body weight and baseline activity levels are tracked to differentiate drug-specific effects from general health impacts. Statistical controls include ANOVA with post-hoc Dunnett’s tests to compare dose groups against vehicle-treated cohorts .

Q. How are plasma concentrations of this compound and its metabolites measured in pharmacokinetic studies?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry is standard. Modified electrodes have also been developed for simultaneous detection of imipramine, dopamine, and norepinephrine in biofluids, enabling real-time monitoring of drug interactions . Recent advances include pH-dependent solubility profiling using shake-flask methods to optimize bioanalytical protocols .

Q. What statistical methods are recommended for analyzing dose-response relationships in imipramine studies?

  • Answer : Mixed-design ANOVA is critical for evaluating within-subject (e.g., time) and between-group (e.g., dose) effects. For non-linear binding interactions (e.g., imipramine-HSA binding), frontal analysis with multi-site binding equations is applied . Post-hoc contrasts (e.g., F-tests) are used to resolve interactions between variables like initial sensitivity thresholds and drug doses .

Advanced Research Questions

Q. How does P-glycoprotein (P-gp) inhibition influence the blood-brain barrier permeability of this compound, and what methodologies validate these findings?

  • Answer : P-gp inhibitors (e.g., verapamil, cyclosporin A) enhance imipramine’s brain penetration, as shown via microdialysis in rats. AUC ratios (dialysate:plasma) are quantified to assess transport efficiency. Significant increases (~84%) in brain imipramine levels under P-gp inhibition highlight its role in limiting CNS drug efficacy .

Q. What mechanisms underlie the biphasic effects of this compound on auditory thresholds in rodent models?

  • Answer : Dose-dependent effects correlate with baseline sensitivity: low initial thresholds show increased sensitivity (prohedonic effect), while high thresholds exhibit decreased sensitivity (compensatory adaptation). ANOVA reveals significant interactions between initial thresholds, dose, and testing intervals, suggesting neuroplasticity-mediated responses .

Q. How do steady-state plasma levels of this compound predict clinical outcomes in depressive disorders?

  • Answer : Single-dose pharmacokinetic modeling (using AUC or 24-hr concentration) accurately predicts steady-state levels. Clinical studies show a therapeutic window (50–1,050 ng/ml), with non-delusional unipolar patients exhibiting dose-dependent remission rates. Sex-stratified analysis further refines these correlations .

Q. Methodological Recommendations

  • For Behavioral Studies : Use longitudinal designs with alternating post-treatment intervals (1 h vs. 24 h) to isolate acute vs. chronic effects .
  • For Clinical Trials : Stratify by diagnostic criteria (e.g., RDC or SADS) to reduce variance in depressive symptom assessment .
  • For Neuroimmunology Studies : Combine corticosterone/IL-6 plasma assays with ANOVA to evaluate imipramine’s anti-inflammatory efficacy in stress models .

Q. Key Contradictions and Resolutions

  • Contradiction : Imipramine reduces sucrose intake (anhedonia model) but lacks direct correlation with antidepressant efficacy in humans .
    • Resolution : Behavioral models may reflect motivational changes rather than mood improvement. Clinical studies require biomarker integration (e.g., BDNF, inflammatory cytokines) to bridge preclinical and human outcomes .

属性

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11,19,22H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMIJDLRAXUDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000615
Record name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796-28-1
Record name 10-Hydroxyimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。